molecular formula C28H28N4O4 B4078827 N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B4078827
M. Wt: 484.5 g/mol
InChI Key: QEWOKVAVZVGRBM-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine ring substituted with a methoxy group, a morpholine ring, and a phenoxyacetamide moiety. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the phthalazine core: Starting with phthalic anhydride, the phthalazine ring is formed through a series of condensation reactions.

    Introduction of the methoxy group: Methoxylation is achieved using methanol and a suitable catalyst.

    Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where morpholine is introduced.

    Formation of the phenoxyacetamide moiety: This is achieved through acylation reactions using 4-methylphenol and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide
  • N-[5-(4-methoxyphthalazin-1-yl)-2-(pyrrolidin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[5-(4-methoxyphthalazin-1-yl)-2-(morpholin-4-yl)phenyl]-2-(4-methylphenoxy)acetamide stands out due to the presence of the morpholine ring, which can influence its pharmacokinetic properties and binding affinity to biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

N-[5-(4-methoxyphthalazin-1-yl)-2-morpholin-4-ylphenyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-19-7-10-21(11-8-19)36-18-26(33)29-24-17-20(9-12-25(24)32-13-15-35-16-14-32)27-22-5-3-4-6-23(22)28(34-2)31-30-27/h3-12,17H,13-16,18H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWOKVAVZVGRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)OC)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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